N-{[1-(thiophen-2-yl)cyclopentyl]methyl}pyrazine-2-carboxamide
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Overview
Description
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}pyrazine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. It is a derivative of pyrazinamide, which is an important first-line drug used in the treatment of tuberculosis. This compound is part of a series of novel substituted derivatives that have been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}pyrazine-2-carboxamide typically involves the condensation of pyrazin-2-amine with a suitable carboxylic acid. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential anti-cancer and neuroprotective effects, including applications in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}pyrazine-2-carboxamide is not fully understood. it is believed to exert its effects through several pathways:
Antioxidant Activity: Scavenging free radicals and inhibiting the formation of reactive oxygen species.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anti-cancer Activity: Inducing apoptosis and inhibiting the growth of cancer cells.
Comparison with Similar Compounds
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: A first-line drug for tuberculosis treatment.
Thiophene Derivatives: Known for their biological activities, including anti-inflammatory and anti-cancer properties.
Cyclopentyl Derivatives: Studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(12-10-16-7-8-17-12)18-11-15(5-1-2-6-15)13-4-3-9-20-13/h3-4,7-10H,1-2,5-6,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNRDNBMBCIUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=NC=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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